Cas no 57368-83-9 (1-(chloroacetyl)-6-methyl-1,2,3,4-tetrahydroquinoline)

57368-83-9 structure
Nome del prodotto:1-(chloroacetyl)-6-methyl-1,2,3,4-tetrahydroquinoline
1-(chloroacetyl)-6-methyl-1,2,3,4-tetrahydroquinoline Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-Chloro-1-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone
- 1-(chloroacetyl)-6-methyl-1,2,3,4-tetrahydroquinoline
- 1-(chloroacetyl)-6-methyl-1,2,3,4-tetrahydroquinoline(SALTDATA: FREE)
- 2-chloro-1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanone
- 1-chloroacetyl-6-methyl-1,2,3,4-tetrahydro-quinoline
- AG-G-02328
- Ambcb9070668
- CTK5A6742
- 57368-83-9
- 2-Chloro-1-(6-methyl-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
- DTXSID50614191
- CS-0260619
- BS-38297
- AKOS000176047
- 2-Chloro-1-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)ethan-1-one
- Z295409304
- MFCD08691894
- SCHEMBL22525270
- DB-300770
- EN300-7549581
-
- MDL: MFCD08691894
- Inchi: InChI=1S/C12H14ClNO/c1-9-4-5-11-10(7-9)3-2-6-14(11)12(15)8-13/h4-5,7H,2-3,6,8H2,1H3
- Chiave InChI: YEQHPVJKRJVMAC-UHFFFAOYSA-N
- Sorrisi: CC1=CC2=C(C=C1)N(CCC2)C(=O)CCl
Proprietà calcolate
- Massa esatta: 223.07600
- Massa monoisotopica: 223.0763918g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 15
- Conta legami ruotabili: 2
- Complessità: 244
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 20.3Ų
- XLogP3: 2.7
Proprietà sperimentali
- Densità: 1.201
- Punto di ebollizione: 428.8°C at 760 mmHg
- Punto di infiammabilità: 213.1°C
- Indice di rifrazione: 1.567
- PSA: 20.31000
- LogP: 2.57800
1-(chloroacetyl)-6-methyl-1,2,3,4-tetrahydroquinoline Informazioni sulla sicurezza
1-(chloroacetyl)-6-methyl-1,2,3,4-tetrahydroquinoline Dati doganali
- CODICE SA:2933499090
- Dati doganali:
Codice doganale cinese:
2933499090Panoramica:
2933499090. altri composti contenenti chinolina o sistema di anelli isochinolina [ma non fusi ulteriormente]. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma
Riassunto:
2933499090. altri composti contenenti nella struttura un sistema di anelli chinolina o isochinolina (anche idrogenati), non fusi ulteriormente. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%
1-(chloroacetyl)-6-methyl-1,2,3,4-tetrahydroquinoline Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Chemenu | CM222562-1g |
2-Chloro-1-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone |
57368-83-9 | 95% | 1g |
$*** | 2023-05-30 | |
abcr | AB221837-1g |
1-(Chloroacetyl)-6-methyl-1,2,3,4-tetrahydroquinoline, 95%; . |
57368-83-9 | 95% | 1g |
€272.50 | 2024-04-17 | |
Enamine | EN300-7549581-10.0g |
2-chloro-1-(6-methyl-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one |
57368-83-9 | 95.0% | 10.0g |
$608.0 | 2025-02-24 | |
Enamine | EN300-7549581-0.1g |
2-chloro-1-(6-methyl-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one |
57368-83-9 | 95.0% | 0.1g |
$36.0 | 2025-02-24 | |
Enamine | EN300-7549581-0.25g |
2-chloro-1-(6-methyl-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one |
57368-83-9 | 95.0% | 0.25g |
$53.0 | 2025-02-24 | |
1PlusChem | 1P00EEE9-500mg |
1-(chloroacetyl)-6-methyl-1,2,3,4-tetrahydroquinoline |
57368-83-9 | 95% | 500mg |
$164.00 | 2025-02-27 | |
A2B Chem LLC | AG71041-50mg |
2-Chloro-1-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone |
57368-83-9 | 95% | 50mg |
$63.00 | 2024-04-19 | |
Enamine | EN300-7549581-0.05g |
2-chloro-1-(6-methyl-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one |
57368-83-9 | 95.0% | 0.05g |
$26.0 | 2025-02-24 | |
Enamine | EN300-7549581-5.0g |
2-chloro-1-(6-methyl-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one |
57368-83-9 | 95.0% | 5.0g |
$410.0 | 2025-02-24 | |
Enamine | EN300-7549581-0.5g |
2-chloro-1-(6-methyl-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one |
57368-83-9 | 95.0% | 0.5g |
$91.0 | 2025-02-24 |
1-(chloroacetyl)-6-methyl-1,2,3,4-tetrahydroquinoline Letteratura correlata
-
Adam Le Gresley,Gilbert Ampem,Martin Grootveld,Benita C. Percival,Declan P. Naughton Food Funct., 2019,10, 7952-7966
-
2. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
-
Yikang Cong,Xingnan Chen,Yan Mei,Jun Ye Dalton Trans., 2022,51, 2923-2931
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
57368-83-9 (1-(chloroacetyl)-6-methyl-1,2,3,4-tetrahydroquinoline) Prodotti correlati
- 2171642-50-3(5-(pyrimidin-5-yl)-1,8-dioxa-4-azaspiro5.5undecane)
- 2060040-61-9(6-(4-chlorophenyl)-2-fluoropyridine-3-sulfonyl fluoride)
- 2229279-53-0(methyl 5-(5-amino-1,2-oxazol-3-yl)-2-methylfuran-3-carboxylate)
- 1144-74-7(4-Nitrobenzophenone)
- 946381-35-7(N-methyl-2-({2-methyl-7-phenyl-1,3thiazolo4,5-dpyridazin-4-yl}sulfanyl)acetamide)
- 2680550-46-1(7-(prop-2-en-1-yloxy)carbonyl-7-azaspiro3.5nonane-6-carboxylic acid)
- 195881-94-8((R)-Nepicastat Hydrochloride)
- 1806976-46-4(3-(Difluoromethyl)-5-hydroxy-2-methylpyridine-4-methanol)
- 1354915-15-3(2-amino-5-[(3-fluorophenyl)methyl]-5-(3-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one)
- 1805541-60-9(Methyl 3-(difluoromethyl)-6-hydroxy-2-iodopyridine-4-carboxylate)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:57368-83-9)1-(chloroacetyl)-6-methyl-1,2,3,4-tetrahydroquinoline

Purezza:99%
Quantità:1g
Prezzo ($):161.0